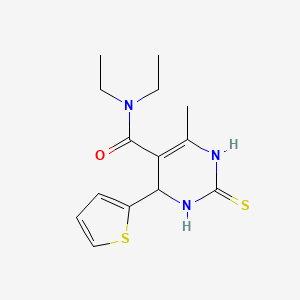

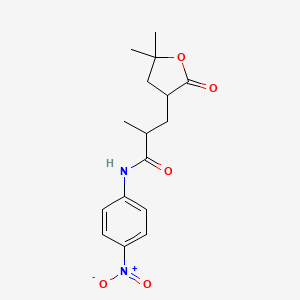

N,N-diethyl-6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines typically involves the reaction of mercaptouracil derivatives with various reagents. For example, a two-step synthesis has been developed for the preparation of 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione from readily available precursors. This process includes thio-alkylation followed by cyclization and dehydration to form the core structure, with further functionalization achieved through late-stage reactions such as bromination and Suzuki-Miyaura coupling (O'Rourke et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-diethyl-6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide often features strong stacking interactions between nearly planar molecules, as observed in crystallographic studies. Such interactions play a significant role in the solid-state arrangement of these compounds and can influence their physical and chemical properties (Tsiveriotis et al., 1995).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, including cyclization, alkylation, and coupling, to yield a wide range of derivatives with diverse functional groups. These reactions are often catalyzed by different reagents, allowing for the synthesis of compounds with specific properties and activities (Gein et al., 2018).

Applications De Recherche Scientifique

Functionalisation of Thieno[2,3-d]pyrimidinedione Core

Researchers have developed a new approach for the synthesis of highly substituted 5-carboxamide-6-aryl analogues of the thieno[2,3-d]pyrimidinedione core, which is a component in a range of pharmaceutically active compounds. This method allows for late-stage functionalisation of the core motif, leading to a novel library of compounds with potential bioavailability and lactate uptake inhibition properties in monocarboxylate transporters (O'Rourke et al., 2018).

Nickel(II) and Cobalt(II) Complexes

The study of nickel(II) and cobalt(II) complexes involving methyl-2-amino-4-diethylamino thieno-[2,3-d]pyrimidine 6-carboxylate and similar compounds revealed the formation of complexes with pseudotetrahedral structures, highlighting the coordination through the N(1) site of the thieno-[2,3-d]-pyrimidine (Tsiveriotis et al., 1994).

Biginelli-Compounds Reactions

Investigations into the reactions of Biginelli-compounds, including 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, have led to the synthesis of various derivatives through methylation, acylation, and other reactions, demonstrating the versatility of these compounds in chemical synthesis (Kappe & Roschger, 1989).

Chromone-Pyrimidine Coupled Derivatives

A study reported the synthesis of chromone-pyrimidine coupled derivatives under solvent-free conditions using an ionic liquid as a catalyst. These derivatives exhibit various biological activities, including antifungal and antibacterial properties, showcasing the potential of thieno[2,3-d]pyrimidine structures in the development of new pharmaceutical agents (Nikalje et al., 2017).

Propriétés

IUPAC Name |

N,N-diethyl-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS2/c1-4-17(5-2)13(18)11-9(3)15-14(19)16-12(11)10-7-6-8-20-10/h6-8,12H,4-5H2,1-3H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJNQUIEMHZBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(NC(=S)NC1C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4058725.png)

![2-methyl-N-{6-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}propanamide](/img/structure/B4058731.png)

![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxybenzamide](/img/structure/B4058732.png)

![ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4058741.png)

![methyl 4-{[3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoyl]oxy}benzoate](/img/structure/B4058776.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(3-ethoxypropyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4058811.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B4058818.png)

![5-allyl-3-[(3-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4058828.png)